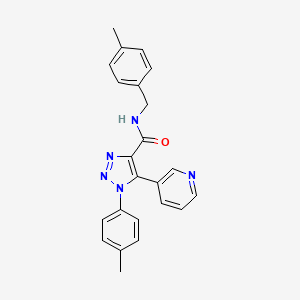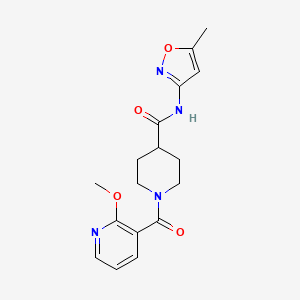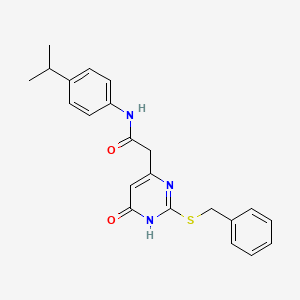![molecular formula C26H25N3O2 B2785818 1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 844664-57-9](/img/structure/B2785818.png)
1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP, and it has been synthesized using different methods. We will also list several future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been suggested that this compound inhibits fungal growth by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungal cells in vitro. Additionally, this compound has been found to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one in lab experiments is its potential use as a fluorescent probe for imaging biological systems. Additionally, this compound has been found to have low toxicity in animal models, making it a safer alternative to other compounds that may be toxic. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its ability to interact with biological systems.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one. One direction is to further study its potential use as a fluorescent probe for imaging biological systems. Another direction is to study its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating fungal infections.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be achieved by different methods. One of the most commonly used methods is the reaction of 2-methylbenzimidazole-1-carboxylic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then reacted with 1-(2-methylbenzyl)piperidin-4-one to obtain this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have antifungal properties and has been studied for its potential use in treating fungal infections. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-8-3-4-9-19(18)16-29-24-13-6-5-12-23(24)27-26(29)20-14-25(30)28(17-20)21-10-7-11-22(15-21)31-2/h3-13,15,20H,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFUVWBKELHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2785745.png)






![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2785756.png)
![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)